Progression-Free Survival Superiority vs. Standard-of-Care in Phase 3 EMERALD Trial
In the randomized phase 3 EMERALD trial (N=477), elacestrant demonstrated statistically significant improvement in progression-free survival (PFS) compared to investigator's choice standard-of-care (SOC) endocrine therapy (fulvestrant or aromatase inhibitor) in patients with ER+/HER2- metastatic breast cancer after prior endocrine therapy and CDK4/6 inhibition [1]. In the overall population, elacestrant reduced the risk of progression or death by 30% (HR = 0.70, 95% CI 0.55–0.88, p = 0.0018). In the ESR1-mutant subgroup (n=228), elacestrant reduced risk by 45% (HR = 0.55, 95% CI 0.39–0.77, p = 0.0005) [2].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 2.8 months overall; 3.8 months in ESR1-mutant subgroup; 12-month PFS rate: 22.3% overall, 26.8% in ESR1-mutant subgroup [2] |
| Comparator Or Baseline | Standard-of-care (fulvestrant or aromatase inhibitor): Median PFS: 1.9 months overall and in ESR1-mutant subgroup; 12-month PFS rate: 9.4% overall, 8.2% in ESR1-mutant subgroup [2] |
| Quantified Difference | Median PFS improvement: 0.9 months overall, 1.9 months in ESR1-mutant subgroup; 12-month PFS rate difference: +12.9% overall, +18.6% in ESR1-mutant subgroup; HR = 0.55 (ESR1-mutant) |
| Conditions | Phase 3 EMERALD trial (NCT03778931); postmenopausal women and men with ER+/HER2- mBC after 1-2 prior endocrine therapies and CDK4/6 inhibitor; elacestrant 400 mg oral daily vs. investigator's choice SOC (fulvestrant or AI) |
Why This Matters
Elacestrant is the only oral SERD to demonstrate statistically significant PFS superiority in a phase 3 trial, establishing it as the evidence-based standard for ESR1-mutant metastatic breast cancer after CDK4/6 inhibitor progression.
- [1] Bardia A, et al. Elacestrant Improves Progression-Free Survival After Endocrine Therapy for Estrogen Receptor-Positive Metastatic Breast Cancer. Oncologist. 2022;27(Suppl 1):S7-S8. doi:10.1093/oncolo/oyac015 View Source
- [2] CancerNetwork. Elacestrant Versus Fulvestrant or Aromatase Inhibitor in a Phase 3 Trial (EMERALD). Presented at 40th Annual Miami Breast Cancer Conference; 2023. View Source
